molecular formula C7H6ClNO2 B086962 2-Chloro-5-nitrotoluene CAS No. 13290-74-9

2-Chloro-5-nitrotoluene

Cat. No. B086962
Key on ui cas rn: 13290-74-9
M. Wt: 171.58 g/mol
InChI Key: BGDCQZFFNFXYQC-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

Iron powder (150 g, 2.68 mol) and AcOH (600 mL) were charged into a 2 L round bottom flask equipped with a mechanical stirrer and thermometer. The mixture as warmed to 80° C. 4-Chloro-3-methylnitrobenzene (150 g, 0.87 mol) in AcOH (200 mL) was added slowly to the flask over 4 h, keeping the reaction temperature below 90° C. Upon consumption of the reactants, the mixture was filtered through a pad of Celite and the filter cake was washed with methanol (200 mL). The filtrate was concentrated and the residue was poured into 1.5 L of ice water (1:1) and the resulting precipitate was filtered. The crude product was dissolved in 300 mL 6N HCl in water/dioxane (1:1) and stirred at 100° C. for 3 h. It was then cooled to room temperature and the precipitate was filtered and dried to provide 130 g of 4-chloro-3-methyl-phenylamine hydrochloride as a colorless powder.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
catalyst
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[CH3:11]>CC(O)=O.[Fe]>[ClH:1].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
150 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 90° C
CUSTOM
Type
CUSTOM
Details
Upon consumption of the reactants
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the filter cake was washed with methanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the residue was poured into 1.5 L of ice water (1:1)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 300 mL 6N HCl in water/dioxane (1:1)
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: CALCULATEDPERCENTYIELD 167.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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